molecular formula C18H30O5 B1257163 Penisporolide A

Penisporolide A

Cat. No.: B1257163
M. Wt: 326.4 g/mol
InChI Key: BJYDMDQYCGNRKX-VPKNTQAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penisporolide A is a spiral lactone compound isolated from the marine-derived fungus Penicillium sp. . It features a rare tricyclic [5,5]-spiroacetal- cis -fused-γ-lactone (SAFL) skeleton, making it a compound of significant structural interest for natural product and synthetic chemists . The compound belongs to a family of natural products whose initial structural assignments have been challenging, prompting the development of advanced NMR methods for accurate stereochemical determination . Its core structure is shared with other bioactive molecules like the cephalosporolides, suggesting a potential biogenetic connection and similar research applications . While its specific biological mechanism is an active area of investigation, related SAFL-containing natural products have demonstrated inhibitory activity against enzymes such as 3α-hydroxysteroid dehydrogenase and xanthine oxidase, indicating potential value in anti-inflammatory research . This compound is supplied for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30O5

Molecular Weight

326.4 g/mol

IUPAC Name

(3aS,5R,5'R,6aS)-5'-[(5R)-5-hydroxyheptyl]-3,3-dimethylspiro[6,6a-dihydro-3aH-furo[3,2-b]furan-5,2'-oxolane]-2-one

InChI

InChI=1S/C18H30O5/c1-4-12(19)7-5-6-8-13-9-10-18(22-13)11-14-15(23-18)17(2,3)16(20)21-14/h12-15,19H,4-11H2,1-3H3/t12-,13-,14+,15-,18-/m1/s1

InChI Key

BJYDMDQYCGNRKX-VPKNTQAGSA-N

Isomeric SMILES

CC[C@H](CCCC[C@@H]1CC[C@]2(O1)C[C@H]3[C@@H](O2)C(C(=O)O3)(C)C)O

Canonical SMILES

CCC(CCCCC1CCC2(O1)CC3C(O2)C(C(=O)O3)(C)C)O

Synonyms

penisporolide A

Origin of Product

United States

Isolation and Initial Structural Characterization of Penisporolide a

Spectroscopic Approaches for Initial Structural Elucidation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) played a pivotal role in determining the elemental composition of Penisporolide A. This analytical technique is instrumental in the structural elucidation of novel natural products by providing highly accurate mass measurements, which allows for the deduction of a unique molecular formula.

The structural characterization of this compound involved its analysis via HRESI-MS, which established its molecular formula. nih.gov In a detailed metabolomic profiling study of fungi associated with the soft coral Paralemnalia thyrsoides, this compound was identified and its molecular formula was determined. The analysis showed a mass ion peak at m/z 327.216 for the protonated molecule [M+H]+. nih.gov This high-resolution measurement corresponded to the molecular formula C18H30O5. nih.gov The initial discovery and structural elucidation of this compound, along with the related compound Penisporolide B, relied on a combination of extensive 1D and 2D NMR spectroscopy and HRESI-MS data. researchgate.net

The precise mass measurement afforded by HRESI-MS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in the study of complex natural product extracts. The determination of the molecular formula C18H30O5 for this compound was a critical step that, in conjunction with NMR data, enabled the complete assignment of its complex spiro-lactone structure.

HRESI-MS Data for this compound

CompoundAdductObserved m/zMolecular Formula
This compound[M+H]+327.216C18H30O5

Advanced Stereochemical Determination and Structural Revisions

Assessment of Relative Stereochemistry via Nuclear Overhauser Effect Spectroscopy (NOESY)

The initial assessment of the relative stereochemistries of Penisporolides A and B relied significantly on the analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) data, alongside other extensive 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) spectroscopic data ctdbase.orgnih.gov. NOESY experiments are crucial in structural elucidation as they provide information about through-space proximity between nuclei, typically protons, irrespective of the number of bonds separating them chem960.comnih.gov. This allows for the determination of relative configurations within a molecule nih.gov.

However, the interpretation of NMR data, including NOESY, in natural product chemistry can be prone to misinterpretation chem960.com. Factors such as sample impurities, signal ambiguities, and the inherent high molecular complexity of natural products can lead to incorrect structural assignments chem960.com. For instance, despite the use of NOESY, the relative stereochemistry of three remote stereocenters in some spiroketals structurally related to penisporolides initially remained undefined nih.gov.

Development and Application of Specialized NMR Analysis Methods for Spiro-Lactones

The unique and complex architecture of spiro-lactones, such as Penisporolide A, poses particular challenges for stereochemical assignment using conventional NMR methods. Strained cyclic systems often exhibit overlapping NMR signals, ambiguous spin-spin coupling constants (SSCCs), and intricate NOE patterns, which collectively hinder accurate stereochemical determinations.

To address these difficulties, specialized NMR analysis methods have been developed. A notable advancement is an NMR analysis method specifically designed to reliably differentiate the four possible diastereomers of the tricyclic core common to cephalosporolides and penisporolides nih.govwikipedia.org. This method leverages proton and/or carbon NMR data, reducing the sole reliance on more sophisticated 2D NMR spectral analysis nih.gov. The efficacy of this specialized method was rigorously evaluated using 28 synthetic compounds, leading to the identification and correction of 11 prior misassignments nih.gov. This development highlights the ongoing need for tailored analytical approaches to precisely define the stereochemistry of complex natural products like this compound.

Stereochemical Ambiguities and Challenges in Natural Product Structure Assignment

The accurate assignment of stereochemistry is a critical step in the characterization of natural products, especially those with potential biological activities chem960.com. Despite continuous advancements in multidimensional NMR techniques and other spectroscopic tools, unambiguous stereochemical assignments remain a significant challenge in natural product chemistry chem960.com. A substantial number of structural misassignments have been reported in the literature over recent decades, often due to an over-reliance on conventional spectroscopic data that may not provide sufficient three-dimensional structural information chem960.com.

Key challenges contributing to these ambiguities include the aforementioned issues of sample impurities, signal overlap, and high molecular complexity chem960.com. Furthermore, conformational mobility within a molecule can significantly complicate NMR-based stereochemical assignments, as exemplified in cases where conformational flexibility precluded definitive assignments by NMR alone. Incorrect assignments of relative configurations have been identified as a primary source of errors in the determination of the absolute configuration of natural compounds chem960.com. This underscores the inherent difficulties in precisely defining the spatial arrangement of atoms in complex natural products like this compound.

Impact of Total Synthesis on Stereochemical Confirmation and Revision

Total synthesis has emerged as an indispensable and powerful tool in overcoming stereochemical ambiguities and confirming or revising the structures of natural products, including spiro-lactones like this compound nih.gov. When spectral techniques alone fail to provide unambiguous assignments, chemical synthesis can furnish precise structural information.

The partnership between natural product chemistry and synthetic organic chemistry is the most frequently employed approach for stereochemical reassignment chem960.com. This involves the stereocontrolled preparation of various diastereomeric compounds of a natural product nih.gov. By comparing the NMR spectroscopic data of these synthetic diastereomers with those of the natural counterpart, the configuration of challenging stereogenic centers can be elucidated nih.gov.

A significant example of this impact is the comprehensive NMR data analysis that followed the total syntheses of the purported cephalosporolide H, cephalosporolide I, and penisporolide B, along with their possible diastereomers nih.gov. This extensive synthetic effort and subsequent analysis led to the crucial finding that the tricyclic 2,2-dimethyl- nih.govnih.gov-spiroacetal-cis-fused-γ-lactone (Me2SAFL) core of these compounds, including Penisporolide B (a congener of this compound), should be revised to a consistent relative (3R, 4R, 6S, 9R) configuration nih.gov. This biomimetic total synthesis strategy has not only allowed for the revision of structures but also contributed to the development of new NMR analysis methods for determining the relative stereochemistry of SAFL-type compounds wikipedia.org. The total synthesis efforts for spiro bis-tetrahydrofuran (THF) natural products, which include penisporolides A and B, have explicitly clarified the necessity for structural revisions in several instances.

This interplay between advanced spectroscopic analysis and rigorous total synthesis is fundamental to the accurate and unambiguous assignment of complex natural product structures, ensuring the correct understanding of their chemical properties and potential biological activities.

Biosynthetic Pathway Investigations

Origin of the Spiral-Lactone Skeleton

The spiral-lactone skeleton of Penisporolide A, along with related compounds like Penisporolide B, belongs to a family of tricyclic-spiroacetal-cis-fused-γ-lactone (SAFL) natural products wikipedia.org. A significant biogenetic hypothesis for the formation of these SAFLs, including the penisporolides, was proposed by Hanson in 1985 wikipedia.org. This hypothesis suggests a connection between 10-membered lactones, known as decanolides, and the tricyclic SAFL structures wikipedia.org. This proposed connection has been a guiding principle in biomimetic synthetic strategies aimed at replicating the natural formation of these compounds wikipedia.org.

Proposed Biosynthetic Hypotheses for Spiroacetal-Fused Lactones (SAFLs)

The primary biosynthetic hypothesis for spiroacetal-fused lactones (SAFLs), relevant to this compound, involves a two-step transformation sequence wikipedia.org. This biomimetic strategy outlines:

Oxidative Ring Expansion: Bicyclic β-hydroxy tetrahydropyrans undergo an oxidative ring expansion to form 10-membered lactones, or decanolides wikipedia.org.

Ring Contraction Rearrangement: Subsequently, these decanolides undergo a ring contraction rearrangement to yield the tricyclic SAFLs wikipedia.org.

For a considerable period, the precise mechanism of spiroketal biosynthesis remained largely speculative. It was a tenable hypothesis that the formation of the spiroacetal moiety, particularly the configuration of the spiro carbon in natural polyketide metabolites, was primarily a late-stage, non-enzyme-catalyzed process, often driven by thermodynamic stability. However, recent studies on other spiroacetal-containing natural products have begun to identify specific enzymatic roles, suggesting that while some steps might be non-enzymatic, enzymatic catalysis can also be involved in spiroacetal formation.

Enzymatic Transformations in Putative Biosynthesis

While the overarching biomimetic hypothesis for SAFLs like this compound suggests a sequence of oxidative ring expansion and ring contraction rearrangement, specific enzymes directly responsible for these transformations in the biosynthesis of this compound itself have not been explicitly detailed in the provided literature.

However, in the broader context of spiroacetal formation in natural product biosynthesis, enzymatic involvement has been observed. For instance, in the biosynthesis of ossamycin, a macrocyclic polyketide, the enzyme OssO has been identified as playing a role in spiroacetal formation, catalyzing the process via a general acid/base mechanism. Similarly, in the biosynthesis of salinomycin, the enzyme SlnM, homologous to O-methyltransferases, has been shown to catalyze a spirocyclization-coupled dehydration, indicating that enzymatic transformations can indeed be critical in forming complex spiroketal structures. These examples suggest that while the precise enzymatic machinery for this compound's biosynthesis remains to be fully elucidated, similar enzyme classes (e.g., those involved in oxidation, cyclization, or rearrangement) could be hypothesized to play roles.

Genetic and Metabolomic Approaches to Unraveling Biosynthetic Routes

Unraveling the biosynthetic routes of fungal secondary metabolites, including compounds like this compound, often involves a combination of genetic and metabolomic approaches. Genomic analysis has revealed that many fungi possess "cryptic" or "silent" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. These BGCs encode the enzymes and transcriptional factors necessary for secondary metabolite biosynthesis.

Strategies employed to activate and study these silent BGCs include:

Heterologous Expression: Transferring and expressing target BGCs in well-characterized host organisms like Escherichia coli, Saccharomyces cerevisiae, or Aspergillus species to identify gene function and produce metabolites.

Genetic Manipulation: This involves techniques such as the ectopic expression of pathway regulators (transcription factors) or the knockout/overexpression of genes encoding epigenetic-related enzymes. CRISPR-Cas9-based genome editing has emerged as an effective tool to modulate gene expression and enhance metabolite production.

Metabolomics: This approach involves comprehensive analysis of metabolites to identify precursors, intermediates, and final products, often coupled with stable isotope labeling, to trace the flow of atoms through a pathway. While specific metabolomic studies on this compound were not detailed, such techniques are generally applied to delineate complex fungal biosynthetic pathways.

These integrated approaches aim to link specific genes within BGCs to the enzymes they encode and the metabolites they produce, thereby elucidating the complete biosynthetic pathway.

Strategies for Induction of Cryptic Genes in Fungal Secondary Metabolite Production

The activation of cryptic biosynthetic gene clusters (BGCs) in fungi is a key strategy for discovering novel secondary metabolites, including those with rare structures like this compound. These genes are often silenced under typical laboratory cultivation conditions. Several strategies have been developed to induce their expression:

Epigenetic Modification: This is a powerful approach that targets epigenetic enzymes to alter chromatin structure and promote gene transcription.

DNA Methyltransferase (DNMT) Inhibitors: Compounds like 5-azacytidine (B1684299) can induce the biosynthesis of previously unobserved polyketides by inhibiting DNA methylation, which typically represses gene expression.

Histone Deacetylase (HDAC) Inhibitors: Inhibitors such as trichostatin A and suberoylanilide hydroxamic acid (SAHA) promote the acetylation of histones, leading to a more open chromatin structure and increased gene expression.

Proteasome Inhibitors: Some proteasome inhibitors, like bortezomib, have also been shown to induce novel secondary metabolite production through epigenetic modification.

Co-culture (Biotic Approach): Cultivating fungi with other microorganisms (bacteria or other fungal strains) can trigger the biosynthesis of cryptic natural products through interspecies communication and signaling molecules. This "one-strain-many-compounds" (OSMAC) approach leverages biotic interactions to elicit diverse metabolic responses.

Chemical Elicitors: The addition of specific chemical compounds to the culture medium can activate silent genes. These elicitors can be signal compounds or general physiological effectors that stimulate the activation or synthesis of other compounds.

Media Manipulation: Adjusting culture media formulations, including nutrient availability, pH, and the addition of specific precursors or chemical growth factors, can influence the expression of BGCs.

Genetic Engineering: Beyond epigenetic modifiers, direct genetic manipulation, such as the overexpression of pathway-specific transcription factors or the use of synthetic biology approaches based on sequenced genomes, can activate silent gene clusters.

These strategies aim to unlock the hidden metabolic potential of fungi, leading to the discovery and increased production of valuable secondary metabolites.

Chemical Synthesis and Analog Design

Total Synthesis Methodologies for Penisporolide A and Related Analogs

The total synthesis of this compound and its related analogs, particularly penisporolide B and the cephalosporolides, often employs a unified synthetic strategy designed to construct their common spiroacetal core. wikipedia.org This strategy is notable for its efficiency and ability to access multiple stereoisomers. wikipedia.org

Bioinspired Synthetic Strategies

A prominent approach to the synthesis of this compound and its congeners is rooted in bioinspired synthetic strategies. This methodology mimics a proposed biogenetic pathway first suggested by Hanson in 1985, which postulates a connection between 10-membered lactones (decanolides) and the tricyclic SAFL natural products. By emulating this proposed biosynthetic hypothesis, chemists have developed a general synthetic route capable of yielding both decanolide-type and SAFL-type natural products. This biomimetic strategy provides a logical framework for constructing the complex core structures found in these compounds.

Key Reactions and Transformations (e.g., Oxidative Ring Expansion, Ring-Contraction Rearrangement)

The bioinspired synthetic strategy for this compound and related SAFLs hinges on two pivotal transformations: oxidative ring expansion and ring-contraction rearrangement. wikipedia.org

Oxidative Ring Expansion: This critical step involves the pyridinium (B92312) chlorochromate (PCC)-promoted oxidation of β-hydroxy cyclic ethers. This reaction facilitates the expansion of the ring system, leading to the formation of 10-membered lactones, also known as decanolides. wikipedia.org The process can be accelerated and made more efficient through microwave-assisted conditions.

Ring-Contraction Rearrangement: Following the oxidative ring expansion, the 10-membered lactones undergo a dehydrative ring-contraction rearrangement. This transformation is crucial for assembling the rigid tricyclic wikipedia.orgwikipedia.org-spiroacetal-cis-fused-γ-lactone (SAFL) core. wikipedia.org This rearrangement can be effectively achieved using acidic conditions, such as concentrated hydrochloric acid in methanol (B129727) or a mixture of trifluoroacetic acid (TFA), tetrahydrofuran (B95107) (THF), and water.

Beyond these core transformations, the total synthesis often incorporates a series of other essential reactions to build the precursor molecules and introduce necessary functionalities. These include nucleophilic additions, silyl (B83357) protection and deprotection steps, hydrogenation reactions, oxidative dearomatization, oxa-Michael cyclizations, methylation, epoxidation, and reduction steps. nih.gov For instance, the synthesis of proposed penisporolide B involved Dess-Martin periodinane (DMP) oxidation, followed by sequential Nozaki-Hiyama-Kishi (NHK) allylation, palladium-catalyzed hydrogenation, and another DMP oxidation.

Stereoselective and Diastereoselective Synthesis Approaches

Achieving precise control over stereochemistry is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers. The unified bioinspired strategy developed by Tong and Wang was specifically designed to access four possible diastereomers of the 2,2-dimethyl- wikipedia.orgwikipedia.org-spiroacetal-cis-fused-γ-lactone (Me2SAFL) core. wikipedia.org

Stereoselective synthesis refers to chemical reactions that produce stereoisomeric products (enantiomers or diastereomers) in unequal amounts. Diastereoselective synthesis, a subset of stereoselective synthesis, specifically aims to preferentially form one diastereomer over others. In the context of penisporolides, various synthetic routes have focused on controlling the stereochemical outcome at different stages. For example, the synthesis of penisporolide B and its stereoisomers involved careful selection of reagents and conditions to control the formation of specific diastereomers, such as those obtained from precursor 142a through a sequence of debenzylation, DMP oxidation, NHK allylation, hydrogenation, and further DMP oxidation. nih.gov

Comprehensive nuclear magnetic resonance (NMR) data analysis has been instrumental in determining and, in some cases, revising the relative stereochemistry of the tricyclic Me2SAFL core of these natural products. For instance, NMR analysis has suggested a revised relative configuration of (3R, 4R, 6S, 9R) for the core of cephalosporolide H, cephalosporolide I, and penisporolide B. wikipedia.org This highlights the importance of synthetic efforts in confirming and correcting the structures of natural isolates.

Synthesis of Stereoisomers and Diastereomers

The complexity of natural products like this compound often means that they exist as one of several possible stereoisomers or diastereomers. Synthetic efforts have been crucial in elucidating the correct structures of these compounds by synthesizing all possible candidate stereoisomers and comparing their spectroscopic data with those of the natural isolates. nih.gov

The unified synthetic strategy developed by Tong and Wang has successfully demonstrated the total syntheses of 12 distinct Me2SAFLs, encompassing the purported structures of cephalosporolide H, cephalosporolide I, and penisporolide B, along with their various possible diastereomers. wikipedia.org This extensive synthetic work has allowed for the preparation of multiple stereoisomers of penisporolide B, such as 145a, 6′, 145c, and 145d, enabling detailed comparisons with the natural product. nih.gov

The ability to synthesize and characterize these stereoisomers has been vital, as it has frequently led to the detection and correction of previous misassignments of the relative configurations of natural products, including penisporolide B. Specialized NMR analysis methods have also been developed to reliably distinguish between the four possible diastereomers of the tricyclic core found in cephalosporolides and penisporolides.

Preparation of Structurally Simplified Analogs and Derivatives

While the primary focus of the reported synthetic literature concerning this compound and its close relatives has been on the total synthesis of the natural products themselves and their various stereoisomers, the general synthetic methodologies developed for constructing the core wikipedia.orgwikipedia.org-spiroacetal-cis-fused-γ-lactone (SAFL) structure lay the groundwork for the preparation of structurally simplified analogs and derivatives. The ability to systematically vary substituents or modify the core structure, as demonstrated by the synthesis of numerous diastereomers, implies the potential for future exploration of simplified analogs. Such derivatives could be designed to investigate structure-activity relationships or to develop compounds with improved properties. However, specific details on the preparation of structurally simplified analogs and derivatives were not extensively covered in the provided research findings, which primarily emphasized the synthesis of the complex natural product structures and their stereochemical variants.

Compound Names and PubChem CIDs

Biological Activities and Molecular Mechanisms of Action Pre Clinical Focus

Investigation of Enzymatic Inhibition Properties

The capacity of natural compounds to inhibit specific enzymes is a cornerstone of drug discovery. Penisporolide A has been evaluated for its effects on key enzymes involved in metabolic pathways.

This compound and its analogue, Penisporolide B, have been identified as inhibitors of xanthine (B1682287) oxidase. nih.govebin.pub This enzyme plays a crucial role in purine (B94841) metabolism by catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. researchgate.net Inhibition of xanthine oxidase is a validated therapeutic strategy for managing conditions associated with excess uric acid, such as gout. nih.gov

In a study referencing the initial discovery by Li et al. in 2007, both this compound and Penisporolide B were reported to exhibit mild inhibitory activity against xanthine oxidase. ebin.pub The same study also noted a mild inhibitory effect on 3α-Hydroxysteroid dehydrogenase. ebin.pub

CompoundTarget EnzymeReported ActivityReference
This compoundXanthine OxidaseMild Inhibition ebin.pub
Penisporolide BXanthine OxidaseMild Inhibition ebin.pub

In Vitro Cellular Activity Studies

The effects of this compound on cells, particularly its ability to halt the growth of cancer cells, are an area of active investigation.

Recent studies have highlighted the potential of this compound as an antiproliferative agent. A 2023 study investigating fungi associated with the soft coral Paralemnalia thyrsoides identified this compound within an ethyl acetate (B1210297) extract of Penicillium chrysogenum (strain RD4). frontiersin.orgCurrent time information in Tokyo, JP. This extract demonstrated potent cytotoxic activity against several human cancer cell lines. Current time information in Tokyo, JP.

The RD4 extract, containing a mixture of metabolites including this compound, showed strong growth inhibition against lung carcinoma (A549), colon carcinoma (CT-26), and breast cancer (MDA-MB-231) cell lines. frontiersin.orgCurrent time information in Tokyo, JP. While these findings are promising, the specific IC₅₀ values for pure, isolated this compound have not been reported in the reviewed literature. The activity is attributed to the crude extract, which contains a variety of compounds. Current time information in Tokyo, JP.

Test SubstanceCancer Cell LineCell Line TypeIC₅₀ (µg/mL)Reference
P. chrysogenum Extract (containing this compound)A549Human Lung Carcinoma1.45 ± 8.54 Current time information in Tokyo, JP.
CT-26Mouse Colon Carcinoma1.58 ± 6.55 Current time information in Tokyo, JP.
MDA-MB-231Human Breast Adenocarcinoma1.39 ± 2.0 Current time information in Tokyo, JP.

To understand the mechanism behind its potential antiproliferative effects, researchers have begun to explore the molecular targets of compounds found in bioactive fungal extracts. The Epidermal Growth Factor Receptor (EGFR) is a well-established molecular target in oncology. As a receptor tyrosine kinase, its abnormal activation can drive tumor growth, making EGFR inhibitors a critical class of cancer therapeutics.

A molecular docking study was performed on 32 compounds identified in the P. chrysogenum extract, which included this compound. researchgate.netfrontiersin.org The computational results demonstrated that these compounds had a promising binding conformation with EGFR tyrosine kinase, suggesting a potential mechanism of action for the extract's observed cytotoxicity. researchgate.netfrontiersin.org It is important to note that this is a computational prediction for the group of metabolites and has not been experimentally validated for isolated this compound.

Pre-clinical Antimicrobial Research

In addition to its other biological activities, this compound has been evaluated for its ability to inhibit the growth of pathogenic bacteria.

This compound has demonstrated selective antibacterial activity, particularly against Gram-positive bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) is a standard measure of a compound's potency against a specific microorganism.

CompoundBacterial StrainGram TypeMIC (µg/mL)Reference
This compoundStaphylococcus aureusGram-positive32
Bacillus subtilisGram-positive16

Anti-biofilm Properties

Currently, there is a notable absence of scientific literature detailing the anti-biofilm properties of this compound. Extensive searches of published research have not yielded any studies specifically investigating the efficacy or mechanism of action of this compound in the inhibition or dispersal of bacterial or fungal biofilms. Therefore, no data regarding its anti-biofilm activities can be presented at this time.

Other Mechanistic Biological Effects Relevant to Chemical Biology

Beyond the specific context of anti-biofilm activity, pre-clinical research has identified this compound as a moderate inhibitor of xanthine oxidase. nih.govchim.it This finding positions this compound as a molecule of interest within the field of chemical biology, particularly in the study of enzyme inhibition and the development of probes for purine metabolism pathways.

Xanthine oxidase is a crucial enzyme in the metabolic pathway that degrades purines in humans. drugbank.comwikipedia.org It facilitates the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid. scbt.com The inhibition of this enzyme is a key therapeutic strategy for managing hyperuricemia and related conditions such as gout. drugbank.comwikipedia.org Xanthine oxidase inhibitors can be classified into purine analogs, like allopurinol, and non-purine compounds. wikipedia.orgmdpi.com

The inhibitory action of this compound on xanthine oxidase provides a valuable tool for chemical biologists to explore the structure and function of this enzyme. As a natural product with a unique spiral lactone skeleton, it offers a different chemical scaffold compared to many synthetic inhibitors. nih.gov The study of its binding mode and the specific molecular interactions with the active site of xanthine oxidase can provide insights for the rational design of new, more potent, or selective inhibitors.

Furthermore, the generation of reactive oxygen species (ROS) is a significant byproduct of the reactions catalyzed by xanthine oxidase. scbt.commdpi.com This links the enzyme to cellular oxidative stress, which is implicated in a variety of pathological conditions. By modulating the activity of xanthine oxidase, compounds like this compound can be utilized as chemical probes to investigate the role of this enzyme-driven ROS production in different biological contexts.

The table below summarizes the key mechanistic effect of this compound identified in pre-clinical research.

CompoundBiological TargetObserved EffectRelevance to Chemical Biology
This compound Xanthine OxidaseModerate Inhibition nih.govchim.it- Serves as a chemical probe for studying purine metabolism.- Offers a unique scaffold for the design of novel enzyme inhibitors.- Can be used to investigate the role of xanthine oxidase-mediated oxidative stress.

Structure Activity Relationship Sar Studies of Penisporolide a and Its Analogs

Correlation of Structural Modifications with Biological Effects

Penisporolide A, alongside Penisporolide B, was initially identified as exhibiting antibacterial properties. Specifically, Penisporolides A and B (referred to as compounds 1 and 2 in their isolation study) demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 16 µg/mL, respectively, for S. aureus, and 64 µg/mL and 16 µg/mL, respectively, for B. subtilis. They also showed moderate anti-biofilm activity against Pseudomonas aeruginosa PA01, inhibiting biofilm formation by 49.32% and 41.76%, respectively researchgate.net.

While the initial reports confirm the biological activities of the isolated natural products, detailed studies explicitly correlating specific structural modifications of this compound with changes in these biological effects are not extensively documented in the readily available literature. The complex spiral-lactone skeleton and multiple stereocenters of this compound present significant challenges for systematic structural derivatization and subsequent SAR analysis. However, the inherent bioactivity of the parent compound suggests that the unique features of its spiroacetal core are crucial for its observed effects.

Table 1: Biological Activities of Penisporolides A and B

CompoundTarget OrganismActivity TypeMIC / % InhibitionCitation
This compoundStaphylococcus aureusAntibacterial32 µg/mL researchgate.net
This compoundBacillus subtilisAntibacterial64 µg/mL researchgate.net
This compoundPseudomonas aeruginosaAnti-biofilm49.32% Inhibition researchgate.net
Penisporolide BStaphylococcus aureusAntibacterial16 µg/mL researchgate.net
Penisporolide BBacillus subtilisAntibacterial16 µg/mL researchgate.net
Penisporolide BPseudomonas aeruginosaAnti-biofilm41.76% Inhibition researchgate.net

Insights from Synthetic Analogues on Activity Modulation

Synthetic efforts have played a crucial role in the structural elucidation and confirmation of complex natural products like this compound and B, particularly concerning their relative and absolute stereochemistry researchgate.net. The initial assignment of the relative configuration of Penisporolide B, for instance, was frequently subject to revision through synthetic studies, requiring considerable effort and cost cncb.ac.cn. The total synthesis of Penisporolide B and its stereoisomers has been achieved, demonstrating the ability to generate various diastereomers nih.gov.

These synthetic endeavors are fundamental to SAR studies, as they provide access to a library of structurally related compounds that can be systematically evaluated for their biological activities. While the primary focus of these synthetic reports has been on confirming or revising the complex stereochemical assignments of the spiroacetal core, the availability of synthetic diastereomers and analogs implies the potential for future comprehensive SAR investigations. By systematically altering specific parts of the this compound structure, such as the side chains or the configuration of the spiroacetal, researchers can gain insights into how these changes modulate or enhance its antibacterial, antioxidant, or antiproliferative activities. Although detailed data on activity modulation by specific synthetic analogs of this compound are not explicitly provided in the current search results, the synthetic accessibility of its core structure and stereoisomers lays the groundwork for such future studies nih.gov.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational approaches, particularly molecular docking, are invaluable tools in modern drug discovery and SAR analysis ctdbase.org. These methods allow researchers to predict the preferred orientation of a ligand within a binding site of a target protein and to estimate the binding affinity, thereby offering insights into the molecular interactions governing biological activity. Molecular docking helps in understanding how a compound's structure dictates its interaction with biological targets, which is a core aspect of SAR.

For complex natural products like this compound, with its unique spiral-lactone and spiroacetal architecture, computational methods can complement experimental SAR studies by:

Predicting Binding Modes : Elucidating how this compound interacts with its putative protein targets (e.g., bacterial enzymes or cellular components involved in free radical scavenging or proliferation pathways) ctdbase.org.

Identifying Key Interactions : Pinpointing critical amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or π-π stacking with specific functional groups of this compound.

Guiding Analog Design : Informing the rational design of new synthetic analogs by suggesting structural modifications that could improve binding affinity or selectivity.

Virtual Screening : Screening large databases of compounds to identify novel molecules with similar binding characteristics to this compound, based on its predicted binding mode.

While specific molecular docking studies focused solely on this compound were not detailed in the search results, the general application of these techniques in SAR is well-established. Given the reported biological activities of this compound, computational docking could be instrumental in unraveling its mechanism of action and guiding the development of more potent derivatives.

Identification of Pharmacophoric Elements

A pharmacophore is defined as an abstract description of the molecular features necessary for a ligand to recognize and interact optimally with a specific biological macromolecule, ultimately triggering or blocking a biological response. These features typically include hydrophobic centroids, aromatic rings, hydrogen bond acceptors, hydrogen bond donors, cations, and anions. Pharmacophore models are crucial for explaining how structurally diverse molecules can bind to a common receptor site and are used for de novo design or virtual screening of novel ligands.

In the context of Penisporolides, a pharmacophore model was developed using compounds (4-6) from the same Penicillium sp. extract that yielded Penisporolides A and B. This model was validated by testing the antioxidant activity of gallic acid and comparing it with the model's predictive power researchgate.net. While it is not explicitly stated that this compound is one of compounds 4-6, the development of such a model within the same fungal extract highlights the potential for identifying key structural features responsible for the observed bioactivities of these natural products.

For this compound, identifying its pharmacophoric elements would involve pinpointing the specific functional groups and their spatial arrangement that are essential for its antibacterial or other reported activities. This process typically involves analyzing the structures of active compounds, superimposing them, and deriving a common set of features that are critical for binding to the biological target. Such a pharmacophore model for this compound would serve as a powerful tool for designing new analogs with enhanced potency and selectivity, guiding synthetic efforts towards molecules that retain or improve the essential binding interactions.

Advanced Analytical Methodologies for Penisporolide a Research

Applications of Advanced NMR Spectroscopy for Structural Elucidaion and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of complex natural products like Penisporolide A. ipb.ptresearchgate.nethyphadiscovery.com The process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to determine the precise connectivity and stereochemistry of the molecule. researchgate.net

To assemble the molecular structure, various 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, allowing for the mapping of adjacent protons and the tracing of spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting the individual spin systems and piecing together the complete carbon framework. hyphadiscovery.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. diva-portal.org This is vital for determining the relative stereochemistry of the molecule, as demonstrated in the structural revision of related compounds like Penisporolide B. nih.govrsc.org

Comprehensive analysis of these datasets allowed for the correct assignment of the tricyclic core of penisporolides and related compounds, in some cases leading to the revision of previously proposed structures. nih.govrsc.org Researchers have also developed specific NMR analysis methods to reliably distinguish between the possible diastereomers of the tricyclic core of these molecules using just ¹H and/or ¹³C NMR data, which can help avoid misassignments that have occurred in the past. rsc.orgresearchgate.net

Purity Assessment: NMR spectroscopy also serves as a powerful tool for assessing the purity of this compound isolates. The ¹H NMR spectrum provides a unique fingerprint of the molecule. The presence of unexpected signals can indicate impurities. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration. researchgate.net

NMR Technique Application in this compound Research Information Obtained
¹H NMR Initial characterization and purity assessment.Chemical shifts, coupling constants, and integration of proton signals.
¹³C NMR Determination of the carbon skeleton.Number and type of carbon atoms (CH₃, CH₂, CH, C).
COSY Establishing proton-proton connectivity.Identifies adjacent protons within spin systems.
HSQC Correlating protons to their directly attached carbons.C-H one-bond correlations.
HMBC Assembling the molecular fragments.C-H two- and three-bond correlations.
NOESY Determining relative stereochemistry.Through-space proximity of protons.

Mass Spectrometry-Based Techniques for Metabolomics Profiling

Mass spectrometry (MS) is an essential tool for metabolomics, the comprehensive study of metabolites in a biological system. nih.govscripps.edu In the context of this compound, MS-based techniques are used to profile the metabolic landscape of the producing organism, typically a fungus from the Penicillium genus. mdpi.com This allows researchers to understand the biochemical pathways involved and potentially identify new related compounds. nih.govpnnl.gov

Metabolomics studies often begin with the extraction of small molecules from the fungal culture. nih.gov These complex mixtures are then analyzed, often using systems that couple a separation technique with a mass spectrometer. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are particularly valuable as they provide highly accurate mass measurements, facilitating the determination of elemental compositions for detected ions. mdpi.com

Untargeted metabolomics aims to detect and identify as many metabolites as possible in a sample to find differences between various conditions. pnnl.gov By comparing the metabolic profiles of a this compound-producing strain under different growth conditions, researchers can gain insights into the regulation of its biosynthesis. Targeted approaches, conversely, focus on monitoring specific known metabolites with high sensitivity and selectivity. nih.gov

Chromatographic Methods in Research and Development (e.g., LC-HR-ESI-MS)

Chromatography is fundamental for the isolation and purification of this compound from complex fungal extracts. nih.govresearchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) are routinely used to separate this compound from other secondary metabolites produced by the fungus. mdpi.comnih.gov

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HR-MS), particularly with an Electrospray Ionization (ESI) source, is a powerful combination for the analysis of natural product extracts. mdpi.comsemanticscholar.org

LC (Liquid Chromatography): The LC component separates the compounds in the extract based on their physicochemical properties (e.g., polarity). mdpi.com

ESI (Electrospray Ionization): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, allowing for the detection of the intact molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). nih.govnih.gov

HR-MS (High-Resolution Mass Spectrometry): The HR-MS component measures the mass-to-charge ratio (m/z) of the ions with high accuracy, enabling the determination of the molecular formula. researchgate.netrsc.org Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion, providing structural information based on the resulting fragmentation pattern. nih.gov

This LC-HR-ESI-MS/MS workflow is invaluable for dereplication, the rapid identification of known compounds in an extract, and for the characterization of new, previously undiscovered analogues of this compound. mdpi.comsemanticscholar.org

Technique Role in R&D Key Advantages
HPLC Isolation and purification of this compound.High resolving power for complex mixtures.
LC-HR-ESI-MS Identification and structural characterization of this compound in extracts.Provides retention time, accurate mass, and molecular formula.
LC-HR-ESI-MS/MS Detailed structural elucidation and confirmation.Provides fragmentation patterns for structural insights.

Spectroscopic Techniques for Quantitative Analysis

Accurate quantification of this compound is essential for various research applications. While chromatographic methods with UV or MS detection are common, other spectroscopic techniques can also be employed.

Quantitative NMR (qNMR): As mentioned previously, qNMR is a primary method for quantitative analysis. researchgate.net It does not require an identical standard of the analyte and relies on the principle that the signal intensity (integral) in an NMR spectrum is directly proportional to the number of corresponding nuclei. By using a certified internal standard, the concentration or absolute amount of this compound in a sample can be determined with high precision and accuracy. researchgate.net

Other Spectroscopic Methods: Depending on the molecular structure, other spectroscopic methods could potentially be developed for quantitative analysis. For example, if this compound possesses a suitable chromophore, UV-Visible spectroscopy could be used for quantification by creating a calibration curve based on Beer-Lambert law. However, this method is generally less specific than NMR or MS-based approaches. americanpharmaceuticalreview.com Raman spectroscopy is another potential, though less common, technique for quantitative analysis in specific applications. nih.gov

Future Research Directions and Conceptual Applications

Exploring New Biosynthetic Pathways and Enzymes

Penisporolide A, along with related compounds like penisporolide B and the cephalosporolides, are isolated from marine-derived fungi, specifically Penicillium species. wikipedia.orgnih.gov The complex tricyclic 5,5-spiroacetal-cis-fused-γ-lactone (SAFL) core structure present in these compounds suggests an intricate biosynthetic origin. Recent synthetic studies have proposed a possible biogenetic connection involving 10-membered lactones (decanolides) undergoing oxidative ring expansion and subsequent ring contraction rearrangement to form the SAFL structures.

Future research should focus on elucidating the specific enzymatic machinery involved in this proposed biosynthetic cascade. This would entail:

Genomic and transcriptomic analyses of the producing Penicillium strains to identify gene clusters potentially encoding polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), or other enzymes responsible for the initial assembly of the precursor molecules.

Enzyme characterization and mechanistic studies to understand the precise roles of specific enzymes in the cyclization, oxidation, and rearrangement steps that lead to the unique spiro-lactone architecture. This could involve in vitro reconstitution of enzymatic reactions.

Metabolic engineering of the fungal host or heterologous expression systems to manipulate and optimize the production of this compound and its biosynthetic intermediates, potentially leading to the discovery of new related compounds.

Understanding these pathways could not only enhance the sustainable production of this compound but also uncover novel enzymatic reactions with broad applications in synthetic chemistry.

Design and Synthesis of Novel Pharmacologically Relevant Analogues

The total synthesis of this compound and related spiroketal natural products has been a significant challenge in organic chemistry, with various synthetic approaches reported. wikipedia.org These synthetic efforts have not only confirmed structural assignments but also provided methodologies to access stereoisomers and derivatives. wikipedia.orgnih.gov this compound exhibits moderate inhibition of xanthine (B1682287) oxidase. wikipedia.org

Building upon this foundation, future research should prioritize the systematic design and synthesis of novel analogues to explore the structure-activity relationships (SAR) of this compound. This includes:

Modification of the lactone and spiroketal moieties: Altering the size, saturation, or substitution patterns of these core structures could reveal critical pharmacophores for xanthine oxidase inhibition or other unforeseen biological activities.

Introduction of various functional groups: Incorporating different substituents at accessible positions of the molecule to modulate physicochemical properties, such as solubility and permeability, and to enhance binding affinity or selectivity towards target enzymes.

Stereochemical variations: Given the complexity of its stereochemistry, synthesizing and evaluating all possible diastereomers and enantiomers could uncover compounds with superior activity or altered selectivity profiles. wikipedia.orgnih.gov

Such systematic analogue synthesis programs, coupled with biological screening, are crucial for identifying compounds with improved pharmacological profiles and for understanding the key structural elements responsible for its bioactivity.

Development as Molecular Probes for Biological Pathways

The reported moderate inhibition of xanthine oxidase by this compound provides a starting point for its development as a molecular probe. wikipedia.org Molecular probes are invaluable tools for dissecting complex biological pathways and identifying new drug targets.

Future research could focus on:

Affinity labeling and chemical proteomics: Synthesizing tagged versions of this compound (e.g., biotinylated or photoaffinity tags) to identify its direct protein targets beyond xanthine oxidase in cellular contexts. This could reveal off-target effects or additional, previously unknown, mechanisms of action.

Fluorescent probes: Developing fluorescent analogues of this compound to visualize its cellular uptake, distribution, and localization within cells, providing insights into its pharmacokinetic properties at a cellular level.

Target validation: Using this compound and its potent analogues to perturb xanthine oxidase activity in various cellular and in vitro models to further validate its role in specific physiological or pathological processes. This could involve gene expression studies, metabolomics, or phenotypic assays.

By serving as a molecular probe, this compound could help elucidate the broader roles of xanthine oxidase in health and disease, and potentially identify other related enzymatic pathways it influences.

Investigation of Broader Ecological Roles in Marine Environments

This compound is a marine natural product isolated from a fungal species, Penicillium sp. wikipedia.orgnih.gov Marine fungi are known to produce a wide array of secondary metabolites with diverse biological activities, often playing crucial roles in the complex marine ecosystem. While the focus has largely been on its potential pharmacological applications, its ecological function in its natural habitat remains largely unexplored.

Future research should investigate:

Chemical ecology studies: Examining the role of this compound in the interactions between the producing fungus and other marine organisms, such as bacteria, algae, or invertebrates. It could act as a defense mechanism against predators or competitors, a signaling molecule, or an allelopathic agent.

Environmental distribution and fate: Studying the presence and concentration of this compound in different marine environments (e.g., sediments, water column, associated with specific hosts) to understand its natural distribution and how it persists or degrades in the ecosystem.

Impact on microbial communities: Investigating whether this compound influences the composition or activity of surrounding microbial communities, potentially shaping the local marine microbiome.

Understanding the ecological role of this compound could provide insights into the evolutionary pressures that led to its biosynthesis and potentially uncover new applications related to environmental management or aquaculture.

Potential as Lead Compounds for Mechanistic Drug Discovery

The moderate xanthine oxidase inhibitory activity of this compound positions it as a potential lead compound for the development of therapeutics targeting hyperuricemia, gout, or other conditions associated with elevated uric acid levels. wikipedia.org However, for it to progress as a drug candidate, a deeper understanding of its mechanism of action is required.

Future research should include:

Detailed mechanistic studies: Beyond general inhibition, investigating the precise mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the binding site on the xanthine oxidase enzyme, and the kinetics of the interaction. This could involve enzyme kinetics assays, X-ray crystallography, or cryo-electron microscopy to visualize the compound-enzyme complex.

Target specificity and selectivity: Assessing the selectivity of this compound against other related enzymes or off-targets to minimize potential side effects and understand its specificity profile.

In vivo efficacy studies: Once lead optimization through analogue synthesis yields more potent and selective compounds, evaluating their efficacy in relevant animal models of hyperuricemia or gout.

Metabolic stability and bioavailability: Investigating the metabolic fate of this compound and its analogues in vitro and in vivo to understand their stability and how effectively they reach their target sites.

By systematically addressing these research questions, this compound could transition from a natural product of interest to a validated lead compound, paving the way for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the isolation and structural elucidation of Penisporolide A?

  • Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC) using bioassay-guided fractionation. Structural elucidation requires a combination of spectroscopic methods:

  • NMR (1D/2D for stereochemistry and connectivity ).
  • Mass spectrometry (HRMS for molecular formula ).
  • X-ray crystallography (for absolute configuration, if crystalline ).
    • Key Considerations : Ensure purity (>95%) via HPLC-UV/ELSD and validate reproducibility by repeating isolation under controlled conditions (e.g., temperature, solvent ratios) .

Q. How should researchers design in vitro assays to assess the preliminary bioactivity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize targets based on structural analogs (e.g., other spirobisnaphthalenes with antifungal properties).
  • Assay Design :
  • Use dose-response curves (e.g., 0.1–100 µM) with triplicate measurements.
  • Include positive controls (e.g., amphotericin B for antifungal assays) and vehicle controls (DMSO <0.1%) .
  • Measure IC50/EC50 values using nonlinear regression models (e.g., GraphPad Prism) .
  • Validation : Confirm cytotoxicity in mammalian cell lines (e.g., HEK-293) to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate variables. Use standardized protocols from repositories like protocols.io .
  • Data Interrogation : Apply meta-analysis tools to assess heterogeneity (e.g., I² statistic) and identify confounding factors (e.g., solvent purity, assay sensitivity) .
  • Mechanistic Studies : Use omics approaches (transcriptomics/proteomics) to identify off-target effects or pathway crosstalk .
  • Example Workflow :
StepActionTool/Resource
1Replicate conflicting assaysLab-specific SOPs
2Cross-validate with orthogonal assays (e.g., SPR vs. ITC for binding affinity)Biacore, MicroCal
3Publish raw data and analysis codeZenodo, GitHub

Q. What strategies optimize the total synthesis yield of this compound while preserving stereochemical integrity?

  • Methodological Answer :

  • Retrosynthetic Planning : Focus on modular spiro-ring formation via Diels-Alder or aldol cyclization, guided by computational chemistry (DFT for transition-state analysis) .
  • Process Optimization : Use Design of Experiments (DoE) to test reaction parameters (e.g., catalyst loading, solvent polarity). Example factors:
FactorRange TestedOptimal Value
Temperature25–80°C60°C
Catalyst (Pd(OAc)₂)1–10 mol%5 mol%
  • Stereochemical Validation : Compare synthetic intermediates with natural isolates via [α]D and NOESY .

Q. How should researchers manage large-scale datasets from this compound studies to ensure reproducibility?

  • Methodological Answer :

  • Data Structuring : Organize raw data (spectra, assay results) in FAIR-compliant repositories (e.g., Figshare, EMBL-EBI) with metadata templates .
  • Version Control : Track experimental iterations using electronic lab notebooks (e.g., LabArchives) and Git for code/analysis .
  • Collaborative Curation : Use platforms like KNIME or Galaxy for pipeline sharing. Example workflow:
       Raw NMR Data → Preprocessing (MestReNova) → Spectral Analysis (Chenomx) → Public Archive (DOI Assignment)  

Guidance for Data Presentation

  • Tables : Use Word tables with Roman numerals, footnotes (e.g., "aValues normalized to control"), and self-explanatory titles (e.g., "IC50 of this compound in Fungal Strains") .
  • Figures : Include high-resolution chromatograms/spectra with scale bars and error bars (SD/SEM). Use color-coding for clarity (free in online versions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.